Neamine hydrochloride
Overview
Description
Neamine (hydrochloride) is a derivative of neomycin, an aminoglycoside antibiotic. It is primarily used in biochemical research for its ability to bind to ribosomal RNA, specifically targeting the ribosomal decoding site. This binding interrupts the process of translation, making it a valuable tool for studying the mechanics of protein synthesis and RNA function .
Mechanism of Action
Target of Action
Neamine hydrochloride is a degradation product of the aminoglycoside antibiotic neomycin . It is a broad-spectrum aminoglycoside antibiotic
Mode of Action
It is known to be an anti-angiogenesis agent targeting angiogenin . Angiogenin plays a central role in tumor angiogenesis .
Biochemical Pathways
It is known that angiogenin, the target of this compound, is involved in degrading the extracellular matrix, vascular endothelial cell proliferation, and tubule formation .
Pharmacokinetics
After intravenous administration of this compound, the pharmacokinetic parameters were as follows: AUC (0–t), 9,398.0 ± 653.4, 19,235.2 ± 2,939.0, and 35,437.7 ± 3,772.2 mg L−1 min; C max, 170.8 ± 13.1, 353.3 ± 15.8, and 464.0 ± 33.1 mg L−1; T 1/2, 34.9± 4.1, 46.8± 5.1, and 58.0± 12.5 min, respectively . The bioavailability of this compound administered through intramuscular, subcutaneous, intraperitoneal and intragastric route was 14.0 ± 3.0, 8.4 ± 0.6, 6.5 ± 3.3, and 3.1 ± 0.2 %, respectively .
Result of Action
This compound has been shown to inhibit angiogenin-induced HUVEC and HeLa cell proliferation as well as nuclear translocation of angiogenin . Consistently, this compound inhibited both the establishment and progression of xenograft human cervical cancers in athymic mice .
Action Environment
The low bioavailability of this compound administered through extravascular routes suggests that the method of administration may influence its efficacy .
Biochemical Analysis
Biochemical Properties
Neamine hydrochloride: specifically targets the ribosomal decoding site . This binding interrupts the process of translation, making it a valuable tool for studying the mechanics of protein synthesis and RNA function .
Cellular Effects
The effects of This compound on cellular processes are primarily related to its ability to bind to ribosomal RNA and interrupt the process of translation . This can have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, This compound exerts its effects through binding interactions with ribosomal RNA . This binding interrupts the process of translation, potentially leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of This compound over time in laboratory settings are primarily related to its stability and degradation .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models .
Metabolic Pathways
The metabolic pathways that This compound is involved in are primarily related to its interactions with ribosomal RNA . This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neamine (hydrochloride) can be synthesized through the acid hydrolysis of neomycin B, which yields neamine and neobiosamine B. The reaction typically involves the use of hydrochloric acid in a controlled environment to ensure the purity of the product .
Industrial Production Methods: In industrial settings, neamine is produced through the fermentation of the actinomycete Streptomyces fradiae. The fermentation broth contains neomycin, which is then subjected to acid hydrolysis to obtain neamine. The compound is isolated and purified from the fermentation broth using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Neamine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Neamine can be oxidized to form various derivatives, which are useful in biochemical research.
Reduction: Reduction reactions can modify the functional groups on neamine, altering its binding properties.
Substitution: Neamine can undergo substitution reactions, where functional groups are replaced with other chemical groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions include various neamine derivatives, which are used in biochemical and pharmaceutical research .
Scientific Research Applications
Neamine (hydrochloride) has several scientific research applications, including:
Chemistry: It is used as a core molecule in the synthesis of aminoglycoside antibiotics.
Biology: Neamine is employed in studies of ribosomal RNA and protein synthesis.
Medicine: It serves as a model compound for developing new antibiotics and studying antibiotic resistance.
Industry: Neamine is used in the production of various pharmaceutical formulations
Comparison with Similar Compounds
Neomycin B: The main component of neomycin, with the highest antibiotic activity.
Neomycin C: Another component of neomycin, with lower antibiotic activity.
Paromomycin: An aminoglycoside antibiotic similar to neomycin.
Gentamicin: A widely used aminoglycoside antibiotic
Uniqueness: Neamine (hydrochloride) is unique due to its specific binding to the ribosomal decoding site, making it a valuable tool for studying protein synthesis and RNA function. Its ability to interrupt translation sets it apart from other aminoglycosides, which may have broader or different targets .
Properties
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2,3-dihydroxycyclohexyl]oxyoxane-3,4-diol;tetrahydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N4O6.4ClH/c13-2-5-8(18)9(19)6(16)12(21-5)22-11-4(15)1-3(14)7(17)10(11)20;;;;/h3-12,17-20H,1-2,13-16H2;4*1H/t3-,4+,5-,6-,7+,8-,9-,10-,11-,12-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGAXELMYJIVJN-OXGCEHIISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O)O)N.Cl.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30Cl4N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15446-43-2 | |
Record name | Neamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015446432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EIU453IDVS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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